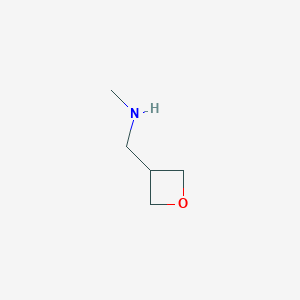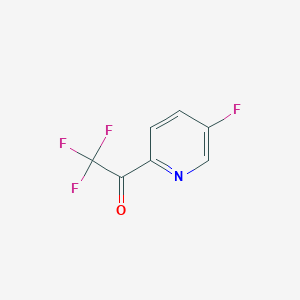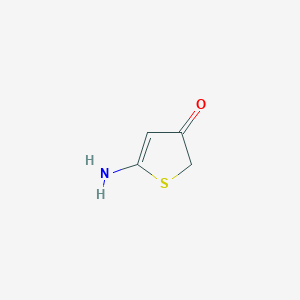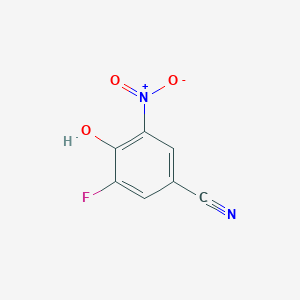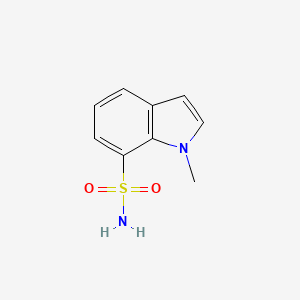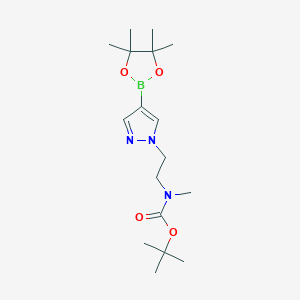
叔丁基甲基(2-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)乙基)氨基甲酸酯
描述
The compound “tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate” is a chemical compound with the formula C13H26BNO4 . It is a building block used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:O=C(OC(C)(C)C)NCCB1OC(C)(C)C(C)(C)O1 . This indicates that the compound contains a carbamate group (O=C(OC©©C)N), a boronic ester group (B1OC©©C©©O1), and an ethyl group (CC) connecting these two groups .
科学研究应用
合成和表征
生物活性化合物中的中间体:该化合物作为各种生物活性化合物合成中的重要中间体,如克唑替尼 (Kong 等,2016)。
通过光谱学和 X 射线衍射的结构分析:类似化合物的结构已通过质谱、1H 核磁共振和 X 射线衍射等技术得到证实。密度泛函理论 (DFT) 计算用于证实这些发现,这有助于理解这些化合物的分子结构和物理化学性质 (Liao 等,2022); (Ye 等,2021)。
分子静电势和前线分子轨道:DFT 也用于研究分子静电势和前线分子轨道,这提供了对分子结构特征和构象的见解 (Huang 等,2021); (Yang 等,2021)。
在药物合成中的应用
抗肿瘤剂的关键中间体:该化合物的某些衍生物已被合成并评估其作为抗肿瘤剂的潜力。这些研究涉及新化合物的合成及其对各种癌细胞系的测试 (Abonía 等,2011)。
克唑替尼合成:该化合物用于合成克唑替尼,一种用于癌症治疗的重要药物。研究涉及优化合成工艺和探索所涉及的关键中间体 (Jian-qiang 等,2014)。
化学和物理性质
氢键模式:对类似化合物的研究表明,它们如何通过氢键链接在各种分子结构中。这对于理解化合物的稳定性和反应性至关重要 (López 等,2010)。
构象分析:这些化合物的构象分析,特别是通过 DFT 和 X 射线晶体学,为它们的结构稳定性和在各个领域的潜在应用提供了宝贵的见解 (Huang 等,2021)。
属性
IUPAC Name |
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BN3O4/c1-15(2,3)23-14(22)20(8)9-10-21-12-13(11-19-21)18-24-16(4,5)17(6,7)25-18/h11-12H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZGRYUXHBBAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

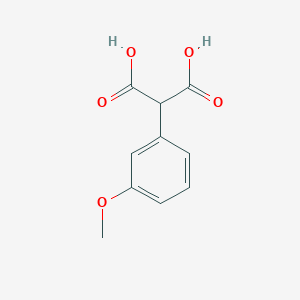
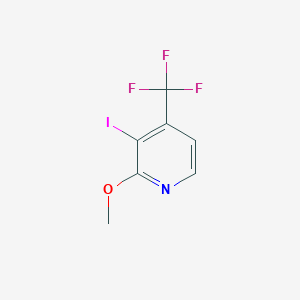
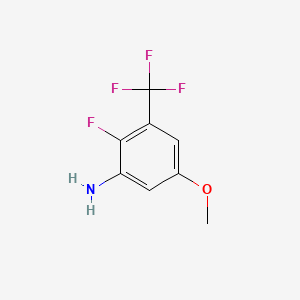
![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
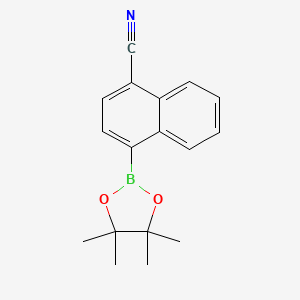
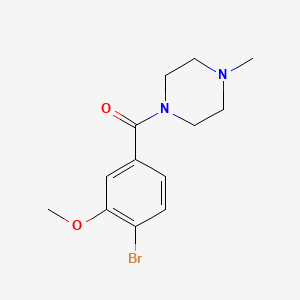
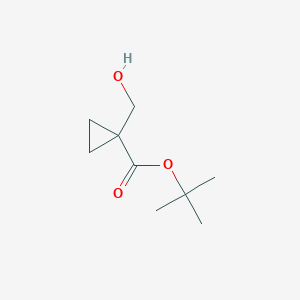
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
